(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine
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Overview
Description
(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-A]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine can be achieved through various synthetic routes. One common method involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is typically carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2), resulting in good yields of the desired product .
Industrial Production Methods
Industrial production of imidazopyridines often involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and scalable, making them suitable for large-scale production. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies has also been explored for the synthesis of imidazopyridines .
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms of the imidazo[1,2-A]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and potassium persulfate. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its potential as an antituberculosis agent and other medicinal applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins, leading to various biological effects. The compound’s ability to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation is one such mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine include:
Imidazo[1,2-A]pyrimidines: These compounds share a similar scaffold and have been studied for their medicinal properties.
Imidazo[1,2-A]pyrazines: These compounds contain a pyrazine ring fused to an imidazole ring and have similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methylamine group. This structural feature allows it to interact with a different set of biological targets compared to other imidazopyridines, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-8-yl-N-methylmethanamine |
InChI |
InChI=1S/C9H11N3/c1-10-7-8-3-2-5-12-6-4-11-9(8)12/h2-6,10H,7H2,1H3 |
InChI Key |
ZMYCLNWDTOEHQS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
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